

Commercial suppliers and purity of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 6-chloro-2-methylquinoline-3-carboxylate*

Cat. No.: B058622

[Get Quote](#)

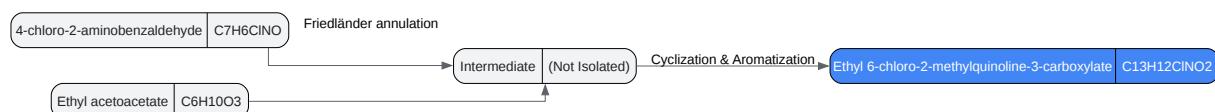
Technical Guide: Ethyl 6-chloro-2-methylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl 6-chloro-2-methylquinoline-3-carboxylate**, a heterocyclic building block with applications in medicinal chemistry and drug discovery. The document details its commercial availability and purity, outlines a plausible synthetic route and purification protocol based on established chemical literature, and describes analytical methods for purity assessment.

Commercial Availability and Purity

Ethyl 6-chloro-2-methylquinoline-3-carboxylate is available from several commercial suppliers. The purity of the compound can vary between suppliers and batches. Researchers should always consult the supplier's certificate of analysis for specific purity information. A summary of publicly available data is presented below.


Supplier	Brand	CAS Number	Stated Purity
CymitQuimica	Fluorochem	114858-39-8	96% [1]
Novachemistry	114858-39-8	>97% [2]	
Sigma-Aldrich (Merck)	114858-39-8	Not specified [3]	

Synthesis and Purification

While a specific synthetic protocol for **Ethyl 6-chloro-2-methylquinoline-3-carboxylate** is not readily available in the public domain, a plausible route can be extrapolated from the synthesis of structurally similar quinoline derivatives. The following proposed methodology is based on established organic chemistry principles and published procedures for related compounds.

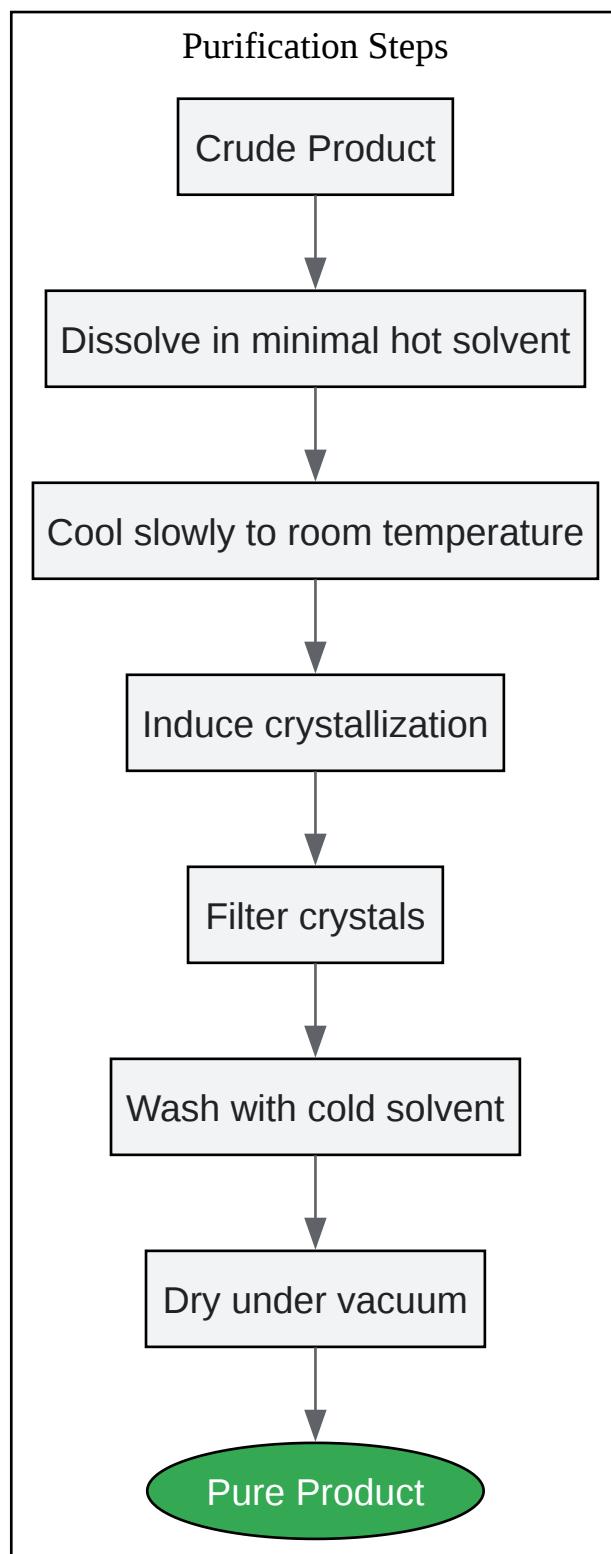
Proposed Synthetic Pathway

A common route to quinoline-3-carboxylates is through the Combes quinoline synthesis or a variation thereof. An alternative approach, described for a similar isomer, involves the oxidation of a corresponding 3-formylquinoline derivative.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed Friedländer annulation for the synthesis of **Ethyl 6-chloro-2-methylquinoline-3-carboxylate**.

Experimental Protocol: Synthesis


This hypothetical protocol is adapted from general procedures for Friedländer annulation.

- Reaction Setup: To a solution of 4-chloro-2-aminobenzaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).
- Catalyst Addition: Add a catalytic amount of a suitable acid or base (e.g., piperidine, L-proline, or a Lewis acid).
- Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, concentrate the solution under reduced pressure.
- Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Experimental Protocol: Purification

Purification of the crude product is critical to achieve high purity. Recrystallization or column chromatography are common methods.

- Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[\[5\]](#)
- Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.[\[4\]](#)

[Click to download full resolution via product page](#)

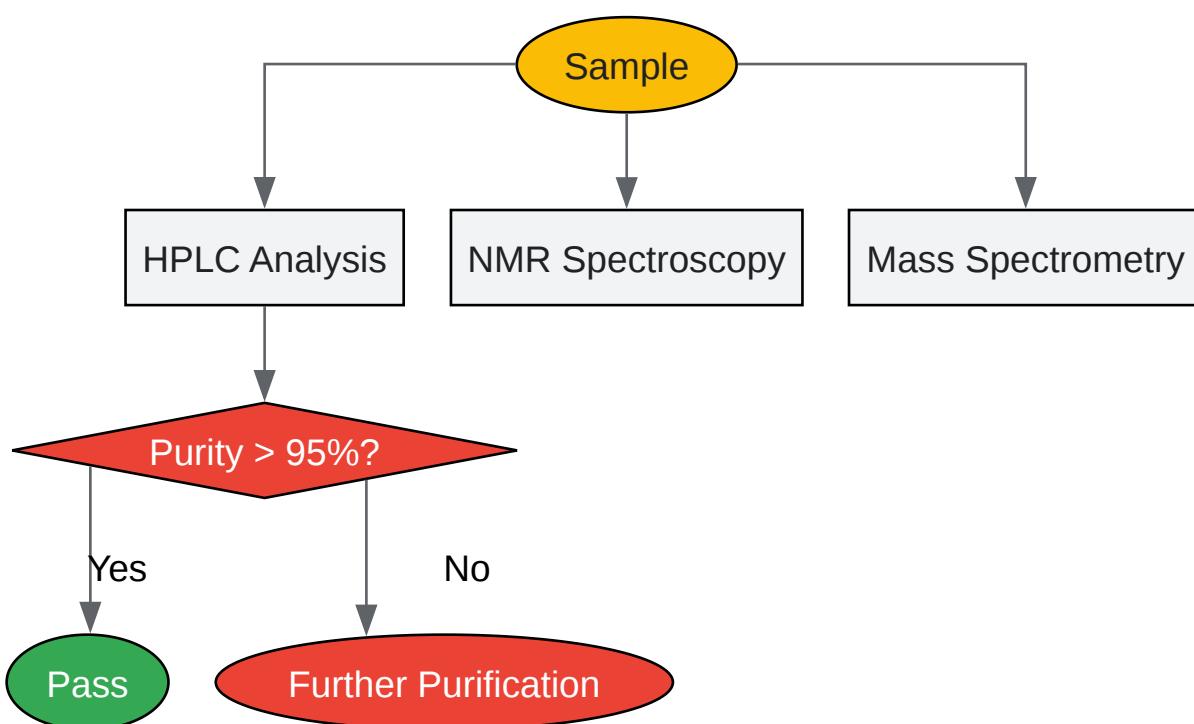
Caption: A typical workflow for the purification of a solid organic compound by recrystallization.

Purity Analysis

A combination of chromatographic and spectroscopic techniques is essential to determine the purity of **Ethyl 6-chloro-2-methylquinoline-3-carboxylate** and to identify any potential impurities.

Chromatographic Methods

- Thin Layer Chromatography (TLC): A rapid and simple method for monitoring reaction progress and assessing the number of components in a sample.
- High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity determination. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid). Detection is commonly performed using a UV detector at a wavelength where the quinoline core has strong absorbance.


HPLC Parameters

Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	10% B to 90% B over 15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 µL

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information on the number and environment of protons, confirming the presence of the ethyl ester and methyl groups, and the substitution pattern on the quinoline ring.

- ^{13}C NMR: Confirms the carbon framework of the molecule.
- Mass Spectrometry (MS): Determines the molecular weight of the compound and can be used to identify impurities when coupled with a chromatographic technique (e.g., LC-MS).
- Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) of the ester and the C-Cl bond.

[Click to download full resolution via product page](#)

Caption: Logical flow for the comprehensive purity assessment of the final compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 6-chloro-2-methylquinoline-3-carboxylate [cymitquimica.com]

- 2. Novachemistry-product-info [novachemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercial suppliers and purity of Ethyl 6-chloro-2-methylquinoline-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058622#commercial-suppliers-and-purity-of-ethyl-6-chloro-2-methylquinoline-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com